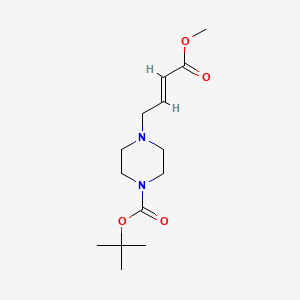
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯是一种具有复杂结构的化学化合物,包含一个被甲氧羰基烯丙基取代的哌嗪环和一个叔丁酯基团。
准备方法
合成路线和反应条件
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯的合成通常涉及哌嗪衍生物与甲氧羰基烯丙基氯在受控条件下的反应。反应在三乙胺等碱的存在下进行,以中和反应过程中产生的盐酸。 所得中间体然后与氯甲酸叔丁酯反应形成最终产物 .
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。 此外,重结晶和色谱等纯化步骤用于确保最终产物的纯度 .
化学反应分析
反应类型
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱的存在下,胺或硫醇等亲核试剂.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羧酸,而还原可能产生醇或胺 .
科学研究应用
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯在科学研究中有多种应用:
化学: 它用作合成更复杂分子的中间体,以及各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为多种疾病的候选药物的潜力。
作用机制
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物效应。 例如,它可能抑制参与疾病途径的某些酶,从而发挥治疗作用 .
相似化合物的比较
类似化合物
- 4-(4-哌啶基)哌嗪-1-羧酸叔丁酯
- 4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸甲酯
- 4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸乙酯
独特性
4-(3-甲氧羰基烯丙基)哌嗪-1-羧酸叔丁酯因其特定的取代模式而具有独特性,赋予其独特的化学和生物特性。其叔丁酯基团提供空间位阻,影响其反应性和与其他分子的相互作用。 这种独特性使其成为各个领域研究和开发的宝贵化合物 .
生物活性
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester (CAS Number: 887579-10-4) is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a methoxycarbonylallyl group, positions it as a potential candidate for various biological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.35 g/mol
- CAS Number : 887579-10-4
- Synonyms : tert-Butyl 4-[(2Z)-4-methoxy-4-oxobut-2-en-1-yl]piperazine-1-carboxylate
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects. The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors involved in pain modulation and neuroprotection.
The compound is hypothesized to exert its effects through modulation of the endocannabinoid system, similar to other piperazine derivatives. Specifically, it may influence the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these lipids, which are associated with pain relief and anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 4-(3-Methoxycarbonylallyl)piperazine can inhibit FAAH activity. This inhibition results in elevated endocannabinoid levels, which may contribute to analgesic effects. For instance, a related compound was shown to significantly increase arachidonoyl ethanolamide levels in rat brain tissue, correlating with reduced pain responses in animal models .
In Vivo Studies
In vivo studies using rodent models have provided evidence supporting the analgesic properties of piperazine derivatives. Notably, compounds similar to 4-(3-Methoxycarbonylallyl)piperazine have been shown to reduce tactile allodynia and thermal hyperalgesia in various pain models, indicating their potential for treating neuropathic pain .
Case Studies
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the piperazine ring : Starting with commercially available precursors.
- Introduction of the methoxycarbonyl group : Using appropriate reagents to achieve selective functionalization.
- Tert-butyl ester formation : Finalizing the structure by protecting the carboxylic acid moiety.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.
属性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-6H,7-11H2,1-4H3/b6-5+ |
InChI 键 |
BKCCJOVZVHGGCB-AATRIKPKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C=C/C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















